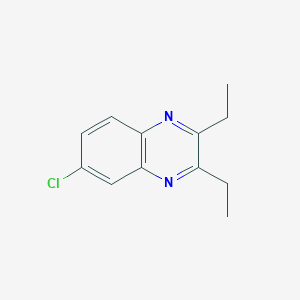

6-Chloro-2,3-diethylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-diethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQLDDMMFLBRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Cl)N=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoxaline Derivatives

Classical Condensation Approaches for Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis has traditionally been the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. This robust reaction has been the method of choice for over a century.

Reactions Involving Ortho-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most fundamental and widely employed method for constructing the quinoxaline ring is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction, first reported in the late 19th century, typically proceeds by forming two new carbon-nitrogen bonds, resulting in the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. The reaction is generally carried out in a suitable solvent, often with heating, and can be catalyzed by various acids. nih.gov The mechanism involves the initial nucleophilic attack of one of the amino groups of the diamine on a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. The versatility of this method lies in the commercial availability of a wide array of substituted ortho-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the synthesis of a diverse library of quinoxaline derivatives.

Strategic Adaptation for Chloro and Diethyl Substitution at the Quinoxaline Core

To synthesize the target molecule, 6-Chloro-2,3-diethylquinoxaline, a strategic selection of starting materials is necessary. The classical condensation approach is adapted by using 4-chloro-1,2-phenylenediamine as the ortho-diamine precursor. nih.govcymitquimica.com This diamine provides the chloro-substituent at the desired position on the resulting quinoxaline ring.

The diethyl substituents at the 2 and 3 positions of the quinoxaline core are introduced by employing 3,4-hexanedione (B1216349) (also known as diethylglyoxal) as the 1,2-dicarbonyl component. researchgate.net The reaction between 4-chloro-1,2-phenylenediamine and 3,4-hexanedione would proceed via the established condensation mechanism to yield this compound. While this specific reaction is not extensively detailed in the literature, the synthesis of analogous compounds, such as 6-chloro-2,3-dimethylquinoxaline (B96664) from 4-chloro-o-phenylenediamine and 2,3-butanedione, follows this principle. nih.gov The reaction conditions can be optimized by varying the solvent and catalyst, but typically, refluxing in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is effective.

Advanced and Green Synthetic Protocols

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of advanced catalytic systems for quinoxaline formation.

Catalyst-Mediated Cyclocondensation Reactions

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, catalyst-mediated cyclocondensation reactions have been developed. These methods often offer higher yields, milder conditions, and greater efficiency.

A major advancement in the synthesis of quinoxalines is the use of recyclable catalysts, which aligns with the principles of green chemistry. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Metal-Based Catalysts: A variety of metal-based catalysts have been shown to be effective for quinoxaline synthesis. These include nanoparticles of nickel, cobalt, and copper, as well as salts like copper(II) sulfate. rsc.orgorientjchem.orgorganic-chemistry.org For instance, nano-γ-Fe2O3–SO3H has been used as a heterogeneous catalyst for the cyclo-condensation of ortho-phenylenediamines with 1,2-diketones under solvent-free conditions. rsc.org The magnetic properties of such iron-based catalysts allow for their easy removal from the reaction medium using an external magnet.

Solid Acid Catalysts: Solid acid catalysts represent another important class of recyclable catalysts for this transformation. Materials such as silica (B1680970) nanoparticles, alumina-supported heteropolyoxometalates, and sulfated titania have demonstrated high catalytic activity. nih.govrsc.orgresearchgate.net These catalysts provide acidic sites to facilitate the condensation and dehydration steps while being easily recoverable by simple filtration. The application of these catalysts can often allow the reaction to proceed under milder conditions, such as at room temperature. nih.gov

The table below summarizes various recyclable catalyst systems that could be adapted for the synthesis of this compound from 4-chloro-1,2-phenylenediamine and 3,4-hexanedione.

| Catalyst System | Reactants | Solvent | Conditions | Key Advantages |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine (B120857), benzil | Toluene | Room Temperature | High yields, mild conditions, recyclable catalyst. nih.gov |

| Nano-γ-Fe2O3–SO3H | o-phenylenediamines, 1,2-diketones | Solvent-free | Not specified | Recyclable for multiple runs, good yields. rsc.org |

| Silica Nanoparticles | 1,2-diamines, 1,2-diketones | Solvent-free | Room Temperature | High yields, short reaction times, reusable. rsc.org |

| CrCl2·6H2O, PbBr2, CuSO4·5H2O | Aryl-1,2-diamines, 1,2-dicarbonyls | Ethanol | Room Temperature | Economical, simple separation, good yields. orientjchem.org |

| Nickel Nanoparticles | o-phenylenediamines, 1,2-diketones | Not specified | Not specified | Effective for a wide range of substrates. rsc.orgorganic-chemistry.org |

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) has emerged as a powerful tool in organic synthesis. For quinoxaline synthesis, various organocatalysts have been explored to promote the condensation reaction under metal-free conditions. L-proline, for example, has been shown to be an efficient organocatalyst for the one-pot synthesis of quinoxaline derivatives under solvent-free conditions, offering advantages like short reaction times and high yields. researchgate.net Other bio-inspired ortho-quinone catalysts have also been successfully applied. organic-chemistry.org These methods provide a greener alternative to metal-based catalysts, avoiding potential metal contamination in the final product.

Biocatalysis: Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct biocatalytic synthesis of this compound has not been reported, the principles of biocatalysis are applicable. Enzymes could potentially be engineered or discovered to catalyze the condensation of 4-chloro-1,2-phenylenediamine and 3,4-hexanedione. This approach remains a promising area for future research, aiming to develop highly sustainable and efficient synthetic routes to quinoxaline derivatives.

One-Pot Synthetic Approaches

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For quinoxaline derivatives, these approaches often involve the in situ generation of one of the key precursors.

A notable one-pot strategy involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method cleverly combines the reduction of a nitro group to an amine and the oxidation of a diol to a dicarbonyl within the same pot, immediately followed by the cyclocondensation to form the quinoxaline ring. Iron complexes, such as the Knölker complex, have been effectively used to catalyze this transformation, where the diol serves as the hydrogen donor for the nitro group reduction. nih.gov This process is highly atom-economical, with water being the only byproduct. nih.gov Similarly, nickel-based catalyst systems, like NiBr₂/1,10-phenanthroline, have proven effective for the synthesis of quinoxalines from both 2-nitroanilines and 1,2-diamines with vicinal diols. acs.org

Other one-pot methods may involve tandem reactions, such as the use of (diacetoxyiodo)benzene (B116549) as an oxidant to facilitate two C-N bond-forming processes starting from N-arylenamines and azides. mtieat.org These strategies highlight the evolution from simple condensations to more sophisticated, multi-step sequences conducted in a single vessel. bohrium.comresearchgate.net

Microwave-Assisted and Ultrasound-Mediated Synthesis

The application of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinoxalines. nih.govmdpi.com These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. udayton.edu

Microwave-assisted synthesis provides rapid and uniform heating, which can accelerate reaction rates significantly. udayton.edu Numerous quinoxaline derivatives have been prepared by the condensation of diamines and dicarbonyls under microwave irradiation, often in solvent-free conditions or using minimal high-boiling point solvents like DMSO. arkat-usa.orgnih.gov Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. udayton.edu This high-speed synthesis is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.net

Ultrasound-mediated synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method has been successfully applied to the synthesis of quinoxalines, often at room temperature, providing excellent yields in short timeframes without the need for catalysts. nih.gov The mechanical and thermal effects of cavitation bubbles collapsing create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields.

The table below summarizes findings from studies utilizing these energy sources.

| Energy Source | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Microwave | o-phenylenediamine, benzil | Acetic acid | 3 minutes | High | arkat-usa.org |

| Microwave | Diamines, Dicarbonyls | Solvent-free | 5 minutes | High | udayton.edu |

| Ultrasound | o-phenylenediamine, α-bromo ketones | Ethanol/NaOH | Short | High | |

| Ultrasound | o-phenylenediamine, benzil | Ethanol, catalyst-free | 60 minutes | 98% | nih.gov |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile and hazardous organic solvents.

Solvent-free , or solid-state, synthesis offers a powerful alternative. Reactions are often conducted by grinding the reactants together, sometimes with a solid-supported catalyst, or by gentle heating. tandfonline.com For quinoxaline synthesis, this has been achieved by reacting 1,2-diamines and 1,2-dicarbonyl compounds using recyclable solid acid catalysts like sulfated polyborate or cellulose (B213188) sulfuric acid. tandfonline.comias.ac.in These methods are advantageous due to their simplicity, high yields, short reaction times, and easy work-up procedures. ias.ac.in In some cases, mechanochemical agitation via a cell homogenizer can produce quinoxalines in minutes in quantitative yields without any catalyst, resulting in a near-zero E-factor (Environmental factor). rsc.org

Aqueous medium reactions present another environmentally benign option. Water is a desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. Efficient syntheses of quinoxalines have been reported in water, sometimes catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) or using catalysts like Montmorillonite K-10 clay which are tolerant to aqueous conditions. mtieat.org

Multi-Component Reactions (MCRs) for Diversified Quinoxaline Scaffolds

Multi-component reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a product that contains portions of all initial reactants, are a cornerstone of modern diversity-oriented synthesis. bohrium.comresearchgate.net They provide a rapid and efficient means to generate complex molecular architectures from simple precursors. bohrium.com

For quinoxaline synthesis, MCRs enable the creation of highly functionalized and diverse scaffolds. nih.gov For instance, a three-component reaction between o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base like piperidine, can furnish quinoxaline-2-thiones. thieme-connect.com This approach uses the ketone as a dicarbonyl surrogate. By employing α-substituted acetophenones in this system, 2,3-dicarbo-substituted quinoxalines can be synthesized, demonstrating the versatility of MCRs in generating structural complexity. thieme-connect.com

Isocyanide-based MCRs, such as the Ugi reaction, have also been adapted for quinoxaline synthesis, allowing for the incorporation of a wide range of substituents and the construction of complex, peptide-like structures appended to the quinoxaline core. bohrium.com These reactions underscore the power of MCRs to build molecular diversity efficiently. nih.gov

Regioselective Synthesis of this compound and Related Halogenated Quinoxalines

The synthesis of a specifically substituted quinoxaline like this compound is fundamentally a question of regiochemistry. In the classic condensation reaction, the final substitution pattern on the benzene ring of the quinoxaline is directly determined by the substitution pattern of the starting phenylenediamine precursor. Therefore, to obtain a 6-chloro substituent, one must begin with a phenylenediamine that has a chlorine atom at the corresponding position.

The reaction between the appropriately substituted precursors—4-chloro-1,2-phenylenediamine and 3,4-hexanedione—yields the target molecule, this compound. The regioselectivity is locked in by the structure of the diamine.

Precursor Synthesis: Chloro-Substituted Phenylenediamines

The key precursor for the synthesis of this compound is 4-chloro-1,2-phenylenediamine . The synthesis of this intermediate is typically achieved through the reduction of a corresponding nitro-substituted aniline (B41778) or a dinitro-substituted benzene.

A common route involves the catalytic hydrogenation of 4-chloro-2-nitroaniline . This reduction can be carried out using various reducing systems. A standard laboratory method is the reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). Another widely used industrial and laboratory method is catalytic hydrogenation using a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) or a hydrogen source like hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). echemi.com

| Precursor | Reagents | Product | Reference |

| 4-Chloro-2-nitroaniline | SnCl₂ / HCl | 4-chloro-1,2-phenylenediamine | |

| 4-Chloro-2-nitroaniline | Pd/C, NH₂NH₂·H₂O | 4-chloro-1,2-phenylenediamine | echemi.com |

| 1-Chloro-2,4-dinitrobenzene (B32670) | Iron (Fe) / HCl | 4-chloro-1,3-phenylenediamine | nih.gov |

Note: The reduction of 1-chloro-2,4-dinitrobenzene yields a different isomer, highlighting the importance of starting material selection.

Precursor Synthesis: Diethyl-Substituted Dicarbonyl Compounds

The second crucial precursor is the 1,2-dicarbonyl compound that provides the diethyl substitution pattern at the 2 and 3 positions of the quinoxaline ring. This precursor is 3,4-hexanedione (also known as diethylglyoxal).

The synthesis of 3,4-hexanedione can be accomplished through several methods. One modern approach involves the oxidation of 4-hydroxy-3-hexanone . A patented method describes the use of ozone as the oxidant with water as a catalyst and acetic acid as a co-catalyst, providing a mild and environmentally cleaner route to the desired diketone. google.com Other classical methods for preparing α-diketones include the oxidation of the corresponding α-hydroxy ketones or the direct oxidation of methylene (B1212753) groups adjacent to a carbonyl. The hydrogenation of 3,4-hexanedione itself is a subject of study, indicating its availability for such reactions. researchgate.net

Specific Alkylation and Functionalization Routes to Diethyl Quinoxalines

The synthesis of 2,3-disubstituted quinoxalines is most commonly achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reliable method allows for the direct installation of various substituents at the 2 and 3 positions of the quinoxaline ring.

For the specific synthesis of this compound, the required precursors are 4-chloro-1,2-phenylenediamine and 3,4-hexanedione. The reaction proceeds by mixing the two reactants, typically in a solvent like ethanol or acetic acid. The reaction can often be catalyzed by a small amount of acid. The diamine first attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

Reaction Scheme:

While the condensation of a diamine and a diketone is the most direct route, modern synthetic methodologies have explored the direct C-H alkylation of pre-formed quinoxaline scaffolds. These methods are of significant interest as they offer alternative pathways for functionalization. For instance, various photoredox-catalyzed and metal-free methods have been developed for the C3-alkylation of quinoxalin-2(1H)-ones. rsc.orgresearchgate.netnih.gov These reactions often utilize radical precursors for the alkyl groups and proceed under mild conditions. nih.gov Although these methods have been primarily demonstrated on quinoxalinone substrates, they represent a frontier in quinoxaline chemistry that could potentially be adapted for the direct alkylation of fully aromatic quinoxaline systems.

Below is a table summarizing a typical condensation reaction for the synthesis of a related compound, 2,3-dimethylquinoxaline.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield |

| o-Phenylenediamine | 2,3-Butanedione | Methanol | Saccharin | 2,3-Dimethylquinoxaline | High |

Post-Synthetic Modifications and Derivatization Strategies of the Quinoxaline Core

Post-synthetic modification is a powerful strategy to diversify the chemical space of a core molecular scaffold. nih.govrsc.org For this compound, the primary sites for derivatization are the chloro-substituent at the 6-position, the pyrazine ring, and the ethyl groups at the 2 and 3-positions.

The chlorine atom on the benzene portion of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orglibretexts.org The electron-withdrawing nature of the pyrazine ring activates the chloro-substituent towards attack by nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols. researchgate.net The reaction typically proceeds by the addition of a nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. youtube.com

| Substrate | Nucleophile | Solvent | Conditions | Product |

| 2-Chloroquinoxaline | Anilines | Ethanol | Heating | 2-(Anilino)quinoxalines |

| 2,6-Dichloroquinoxaline | Alcohols, Thiols, Amines | DMF, TEBAC | Heating | 2-Substituted-6-chloroquinoxalines |

Derivatization of the ethyl groups is another potential avenue for modification. The alpha-carbons of the ethyl groups are benzylic-like and could be susceptible to radical halogenation or oxidation under appropriate conditions to introduce further functionality.

Furthermore, the nitrogen atoms in the pyrazine ring can be targeted. They can be oxidized to form quinoxaline N-oxides, which can alter the electronic properties of the ring and provide new sites for reaction. rsc.org For instance, quinoxaline N-oxides have been shown to undergo vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of substituents at positions that are otherwise difficult to functionalize. rsc.org

The development of covalent organic frameworks (COFs) based on quinoxaline has also highlighted the potential for post-synthetic modifications to tune the material's properties. nih.gov These strategies, while applied to extended materials, underscore the chemical versatility of the quinoxaline core. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring

Electrophilic aromatic substitution (EAS) on the quinoxaline ring system is generally less facile than on benzene (B151609) due to the deactivating effect of the pyrazine (B50134) ring. However, the substituents on the benzo portion of the molecule play a crucial role in determining the rate and regioselectivity of these reactions. masterorganicchemistry.commasterorganicchemistry.com

Effects of Alkyl (Ethyl) Groups on Ring Activation/Deactivation

The two ethyl groups at the C2 and C3 positions of the pyrazine ring primarily influence the reactivity of the pyrazine ring itself. However, through inductive effects, they can have a mild influence on the electronic properties of the attached benzene ring. Alkyl groups are generally considered to be activating groups for electrophilic aromatic substitution. libretexts.orglibretexts.org They donate electron density through an inductive effect, which slightly increases the nucleophilicity of the aromatic ring and stabilizes the carbocation intermediate formed during substitution. libretexts.org In 6-Chloro-2,3-diethylquinoxaline, the ethyl groups are on the pyrazine ring and their activating effect on the benzene ring is transmitted through the quinoxaline system, albeit weakly.

The net effect on electrophilic aromatic substitution on the benzene part of this compound is a combination of the deactivating and directing effects of the chlorine atom and the weak activating influence of the ethyl groups. The chlorine's deactivating effect is generally stronger than the activating effect of the alkyl groups on the other ring. masterorganicchemistry.com Therefore, electrophilic substitution on this compound is expected to be slower than on benzene but will be directed to the C5 and C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of Chlorine (at C6) | Electronic Effect of Ethyl Groups (at C2, C3) | Predicted Outcome for Electrophilic Attack |

| C5 | ortho to Chloro (directing) | Weakly activating | Favored |

| C7 | ortho to Chloro (directing) | Weakly activating | Favored |

| C8 | meta to Chloro | Weakly activating | Disfavored |

Nucleophilic Substitution Reactions on the Quinoxaline Core

Reactions with strong nucleophiles such as amines, alkoxides, and thiolates can lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, the reaction with an amine would yield a 6-amino-2,3-diethylquinoxaline derivative. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, which then expels the chloride ion to give the substituted product. lumenlearning.com The presence of the two nitrogen atoms in the pyrazine ring helps to stabilize the negative charge of this intermediate. nih.gov

Oxidation and Reduction Reactions of the Quinoxaline System

The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. nih.govnih.gov This transformation alters the electronic properties of the ring system, making it more electron-deficient and influencing its reactivity in subsequent reactions. The oxidation is typically carried out using oxidizing agents such as peroxy acids or hydrogen peroxide. nih.gov For this compound, oxidation would likely lead to the formation of this compound 1-oxide or the 1,4-dioxide.

Formation of N-Oxides and Their Rearrangements

Quinoxaline N-oxides are versatile intermediates in organic synthesis. The N-oxide functional group can activate adjacent positions for nucleophilic attack and can also undergo various rearrangements. nih.govacs.orgbeilstein-journals.org For example, under certain conditions, quinoxaline N-oxides can rearrange to form other heterocyclic systems. acs.org The presence of the chloro and diethyl substituents would influence the stability and reactivity of the N-oxide intermediates. The N-oxide group can also facilitate deoxygenative functionalization at the C2 position. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization of Halogenated Quinoxalines.libretexts.orgwikipedia.orgwikipedia.org

The chlorine atom at the C6 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the quinoxaline scaffold.

Suzuki Coupling: This reaction involves the coupling of the chloroquinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.

Sonogashira Coupling: The Sonogashira reaction couples the chloroquinoxaline with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is used to introduce alkynyl moieties, which are valuable for further transformations.

Heck Reaction: The Heck reaction involves the coupling of the chloroquinoxaline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond at the C6 position with the introduction of a substituted vinyl group.

The efficiency of these cross-coupling reactions can be influenced by the nature of the palladium catalyst, the ligands used, the base, and the reaction conditions. The ethyl groups at the C2 and C3 positions are not expected to significantly interfere with these reactions at the C6 position.

Table 2: Potential Cross-Coupling Reactions for Functionalization of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl/Vinyl-2,3-diethylquinoxaline |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2,3-diethylquinoxaline |

| Heck Reaction | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Vinyl-2,3-diethylquinoxaline |

Reactions of Side Chains (Ethyl Groups) and Their Potential for Further Derivatization

The ethyl groups at the 2 and 3 positions of the quinoxaline ring are significant sites for chemical modification, providing a pathway to a variety of derivatives with potentially altered physical, chemical, and biological properties. The benzylic hydrogens on these ethyl groups are particularly susceptible to reaction due to the stabilizing influence of the adjacent aromatic quinoxaline system. Key transformations include oxidation and halogenation, which serve as stepping stones for further derivatization.

Oxidation of Ethyl Groups

The ethyl side chains of this compound can undergo oxidation to yield corresponding carboxylic acids. This transformation is typically achieved using strong oxidizing agents. While specific studies on this compound are not extensively documented in publicly available literature, the oxidation of alkyl side chains on aromatic rings is a well-established reaction in organic chemistry. stackexchange.comnitrkl.ac.in Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) are commonly employed for this purpose. stackexchange.comlibretexts.org The reaction involves the oxidation of the benzylic carbon to a carboxyl group. stackexchange.com

The expected product from the complete oxidation of both ethyl groups on this compound would be 6-chloroquinoxaline-2,3-dicarboxylic acid. This dicarboxylic acid can then serve as a versatile intermediate for the synthesis of other derivatives, such as esters, amides, and anhydrides. For instance, quinoxaline-2,3-dicarboxylic acid anhydride (B1165640) is a known precursor for the synthesis of various heterocyclic systems, including thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. researchgate.net

Table 1: Potential Oxidation Reactions of the Ethyl Side Chains

| Starting Material | Reagents and Conditions | Expected Product | Potential Further Derivatizations |

| This compound | 1. KMnO4, H2O, heat2. H3O+ | 6-Chloroquinoxaline-2,3-dicarboxylic acid | Esterification, Amidation, Anhydride formation |

| This compound | CrO3, H2SO4 (Jones Reagent) | 6-Chloroquinoxaline-2,3-dicarboxylic acid | Cyclization reactions, Synthesis of polyheterocyclic systems |

This table represents potential reactions based on established chemical principles, as specific experimental data for this compound is limited in the reviewed literature.

Halogenation of Ethyl Groups

The benzylic positions of the ethyl groups are also prime targets for halogenation, most commonly bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. commonorganicchemistry.comchadsprep.comlibretexts.org This reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical dictates the regioselectivity of the halogenation. libretexts.org

The resulting mono- or di-brominated products, such as 6-chloro-2-(1-bromoethyl)-3-ethylquinoxaline or 6-chloro-2,3-bis(1-bromoethyl)quinoxaline, are valuable synthetic intermediates. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

Table 2: Potential Halogenation and Subsequent Derivatization of Ethyl Side Chains

| Starting Material | Reagents and Conditions | Intermediate Product | Subsequent Reaction | Potential Final Product |

| This compound | NBS, Benzoyl Peroxide, CCl4, heat | 6-Chloro-2-(1-bromoethyl)-3-ethylquinoxaline | Nucleophilic substitution (e.g., with NaCN) | 2-(6-Chloro-3-ethylquinoxalin-2-yl)propanenitrile |

| This compound | NBS (2 equiv.), Benzoyl Peroxide, CCl4, heat | 6-Chloro-2,3-bis(1-bromoethyl)quinoxaline | Nucleophilic substitution (e.g., with R-NH2) | Diamine derivatives |

| 6-Chloro-2,3-bis(1-bromoethyl)quinoxaline | Elimination (e.g., with a strong base) | 6-Chloro-2,3-divinylquinoxaline | Polymerization, Cycloaddition reactions |

This table illustrates potential synthetic pathways. Specific reaction conditions and yields would require experimental validation.

Condensation Reactions

The activated methylene (B1212753) groups of the ethyl side chains, particularly after conversion to a more reactive species, can potentially participate in condensation reactions. For instance, after deprotonation with a strong base, the resulting carbanion could react with aldehydes or ketones in an aldol-type condensation. sigmaaldrich.comlibretexts.org This would lead to the formation of new carbon-carbon bonds and the extension of the side chains, introducing hydroxylated and subsequently unsaturated functionalities. The condensation of 2-methylquinoline (B7769805) with benzaldehydes to form styryl derivatives is a known reaction that proceeds via an intermediate alcohol. rsc.org A similar principle could be applied to the ethyl groups of this compound, potentially leading to the synthesis of styryl-like derivatives.

These derivatization strategies highlight the synthetic versatility of the ethyl groups on the this compound scaffold, offering numerous possibilities for the creation of novel compounds with tailored properties.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure of 6-Chloro-2,3-diethylquinoxaline by providing insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, the ethyl groups would exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons on the quinoxaline (B1680401) ring would appear as distinct multiplets in the downfield region, with their specific chemical shifts and coupling patterns being influenced by the presence and position of the chloro substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 | 125 - 145 |

| Methylene CH₂ | ~2.9 (quartet) | ~25 |

| Methyl CH₃ | ~1.4 (triplet) | ~13 |

| Quaternary C | - | 140 - 155 |

Note: The data in this table is predictive and based on the analysis of similar quinoxaline structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₁₃ClN₂). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 relative to the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron impact would likely involve the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) from the parent ion, leading to the formation of stable fragment ions. These fragmentation pathways provide corroborative evidence for the presence and nature of the alkyl substituents.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₁₃³⁵ClN₂]⁺ | 220.08 | Molecular Ion (M⁺) |

| [C₁₂H₁₃³⁷ClN₂]⁺ | 222.08 | M+2 Isotope Peak |

| [M - CH₃]⁺ | 205.06 | Loss of a methyl radical |

Note: The data in this table is predictive. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups. The C=N and C=C stretching vibrations of the quinoxaline ring system would also be prominent.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound would display absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoxaline system. The position and intensity of these bands are influenced by the substituents on the ring.

X-Ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available, analysis of related chloro-substituted quinoline (B57606) and quinoxaline structures provides a strong basis for predicting its solid-state characteristics. nih.gov

Analysis of Molecular Conformation and Planarity

X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. It is anticipated that the quinoxaline ring system would be largely planar. The ethyl groups, however, would likely be oriented out of this plane to minimize steric hindrance. The precise bond lengths, bond angles, and torsion angles would be determined, offering a detailed picture of the molecule's conformation.

Intermolecular Interactions (e.g., C-H...O, π-π Stacking) in Crystal Packing

In the crystal lattice, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Due to the aromatic nature of the quinoxaline core, π-π stacking interactions between adjacent molecules are highly probable, where the electron-rich π systems align in a parallel-displaced or T-shaped manner. nih.gov Additionally, weak C-H···N or C-H···Cl hydrogen bonds may play a role in organizing the molecules into a stable three-dimensional network. The study of these non-covalent interactions is crucial for understanding the crystal packing and the resulting physical properties of the solid material.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level. Theoretical studies offer insights that are often inaccessible through experimental means alone, elucidating electronic structure, conformational dynamics, and spectroscopic characteristics.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of quinoxaline derivatives. dergipark.org.tr Studies on analogous compounds, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline, demonstrate the utility of methods like B3LYP with basis sets such as 6-311++G(d,p) for optimizing molecular geometry and predicting reactivity. dergipark.org.tructm.eduresearchgate.net

For this compound, such calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms. Following this, an analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scienceopen.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In related chloro-quinoxaline systems, the distribution of these orbitals is heavily influenced by the substituents. uctm.eduresearchgate.net It is predicted that for this compound, the HOMO would be distributed over the quinoxaline ring system, while the LUMO would also be located on the heterocyclic ring, influenced by the electron-withdrawing chloro group. The calculated energies of these orbitals allow for the determination of global chemical reactivity descriptors, as shown in the table below.

Table 1: Predicted Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

These parameters collectively provide a quantitative forecast of the compound's reactivity towards nucleophiles and electrophiles. scienceopen.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For this compound, the primary focus of MD simulations would be the conformational landscape of the two ethyl groups attached at the 2 and 3 positions of the quinoxaline ring.

MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory of the molecule's conformations over a specific period. nih.gov This allows for the exploration of:

Rotational Isomers (Rotamers): The ethyl groups can rotate around the C-C single bonds, leading to various staggered and eclipsed conformations. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable rotamers and the energy barriers between them.

Solvent Effects: By performing simulations in an explicit solvent environment, one can understand how interactions with solvent molecules influence the conformational preferences of the ethyl side chains.

The results from MD simulations are crucial for understanding how the molecule's shape can change, which is vital for interpreting experimental data and predicting how it might interact with other molecules. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of quantum chemistry. nih.gov

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net For this compound, theoretical chemical shifts would be calculated for the optimized molecular geometry. These predicted values are then correlated with experimental spectra recorded in a solvent like DMSO-d₆ or CDCl₃. researchgate.net A strong correlation between the predicted and experimental shifts provides high confidence in the assigned structure. escholarship.org

Discrepancies between calculated and experimental values can often be explained by factors such as intermolecular interactions in the solid state or specific solvent effects not fully captured by the computational model. nih.gov

Table 2: Illustrative Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-5 | 8.05 | 8.10 |

| H-7 | 7.85 | 7.90 |

| H-8 | 7.95 | 8.00 |

| -CH₂- (ethyl) | 3.05 | 3.10 |

Note: This table is illustrative. Actual values would be obtained from specific DFT (GIAO) calculations and experimental measurements.

Analysis of Aromaticity and Electron Density Distribution

The distribution of electrons within the this compound molecule governs its reactive sites. Molecular Electrostatic Potential (MEP) surface analysis is a key tool for visualizing this distribution. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential).

Based on studies of similar molecules, the MEP for this compound is expected to show:

Negative Potential: The most negative regions (typically colored red or yellow) are anticipated around the two nitrogen atoms of the quinoxaline ring, due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for electrophilic attack. A region of negative potential would also be associated with the chlorine atom.

Positive Potential: Regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the aromatic ring and the ethyl groups.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge delocalization and hyperconjugative interactions within the molecule. uctm.edu This analysis provides detailed information about the electron density in various bonds and antibonding orbitals, helping to explain the stability of certain conformations and the electronic communication between the substituents and the quinoxaline core. uctm.edu The aromaticity of the quinoxaline ring system can also be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which provides a measure of the magnetic shielding at the center of the ring, a hallmark of aromatic character.

Structure Activity Relationship Sar and Scaffold Design in Research

The Quinoxaline (B1680401) Scaffold as a Privileged Structure in Chemical Biology

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is widely recognized as a "privileged structure" in chemical biology and medicinal chemistry. researchgate.netnih.gov This designation is attributed to its ability to serve as a versatile core for designing ligands that can interact with a wide array of biological targets. The nitrogen-containing heterocyclic nature of the quinoxaline ring allows it to engage in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of proteins and enzymes. researchgate.net

The inherent structural features of the quinoxaline core, including its planarity and the presence of electron-rich nitrogen atoms, make it a favorable scaffold for developing compounds with diverse pharmacological activities. researchgate.netresearchgate.net Researchers have successfully developed quinoxaline-based derivatives for a multitude of research areas. nih.gov The adaptability of the quinoxaline scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired target interactions. mdpi.com This has led to the identification of the quinoxaline moiety in numerous compounds under investigation for their potential as enzyme inhibitors, receptor antagonists, and other modulators of biological pathways. nih.govnih.gov

Role of Chloro and Ethyl Substituents in Modulating Theoretical Interactions

The specific substitution pattern of 6-Chloro-2,3-diethylquinoxaline endows it with distinct physicochemical properties that theoretically modulate its interaction with potential biological targets.

Chloro Substituent at the 6-Position: The chlorine atom at the 6-position of the quinoxaline ring plays a significant role in altering the electronic landscape of the molecule. As an electron-withdrawing group, it can influence the reactivity and binding affinity of the entire scaffold. mdpi.com Studies on various quinoxaline derivatives have shown that the presence of a chloro substituent can enhance binding affinity. For instance, in a series of gelatinase inhibitors, the best activity was observed with a para-chloro phenyl substituent. nih.gov Similarly, in the design of anticancer agents, introducing a chloro group into the quinoxaline ring has been shown to improve activity in certain contexts. mdpi.com This enhancement is often attributed to the formation of halogen bonds or favorable dipole-dipole interactions with the target protein.

Ethyl Substituents at the 2- and 3-Positions: The two ethyl groups at the 2- and 3-positions primarily contribute to the molecule's steric profile and hydrophobicity. These aliphatic groups occupy a defined space, which can influence the compound's ability to fit into a specific binding pocket. Structure-activity relationship studies have indicated that small hydrophobic substituents at these positions can be effective for maintaining activity. nih.gov The size and orientation of these alkyl groups are critical; larger groups might cause a steric clash, shifting the compound out of the optimal binding conformation. nih.gov The hydrophobic nature of the ethyl groups can also facilitate interactions with nonpolar residues within a target's binding site.

The interplay between the electron-withdrawing chloro group and the hydrophobic ethyl groups creates a unique profile for this compound, making it an interesting candidate for theoretical and experimental investigation.

Strategic Design of this compound Derivatives for Targeted Research Investigations

The strategic design of derivatives based on the this compound scaffold is a key approach in targeted research. The goal is to systematically modify the parent structure to probe its interactions with specific biological targets and to optimize its properties. mdpi.comekb.eg

One common strategy involves the introduction of various functional groups onto the quinoxaline core or the ethyl substituents. nih.gov For example, chemists might introduce hydrogen bond donors or acceptors to enhance binding affinity and specificity for a particular protein. nih.gov The design process is often guided by a known target or by mimicking the structure of existing ligands. mdpi.com For instance, new series of 6-chloroquinoxalines have been designed as mimetics of known kinase inhibitors to investigate their potential in related pathways. ekb.eg

Another approach is to explore the impact of conformational flexibility. nih.gov By modifying the substituents, researchers can control the rotational freedom around certain bonds, which can be crucial for achieving the correct orientation within a binding site. The synthesis of a library of derivatives with varied substituents allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable data on which molecular features are essential for a desired interaction. nih.gov

The following table illustrates a hypothetical design strategy for derivatives of this compound for a research investigation.

| Parent Compound | Modification Strategy | Rationale for Investigation | Derivative Example |

| This compound | Introduce polar group on one ethyl chain | To probe for potential hydrogen bonding interactions in a binding pocket. | 2-(3-ethyl-6-chloroquinoxalin-2-yl)ethan-1-ol |

| This compound | Replace 6-Chloro with 6-Fluoro | To evaluate the effect of a different halogen on electronic properties and potential halogen bonding. | 2,3-diethyl-6-fluoroquinoxaline |

| This compound | Replace one ethyl group with a phenyl ring | To explore the impact of a bulky, aromatic substituent on pi-stacking interactions. | 6-chloro-2-ethyl-3-phenylquinoxaline |

| This compound | Replace 6-Chloro with a methoxy (B1213986) group | To investigate the effect of an electron-donating group on the core's reactivity. | 2,3-diethyl-6-methoxyquinoxaline |

This strategic derivatization is fundamental to medicinal chemistry research, aiming to develop tool compounds that can be used to study biological processes with high precision.

Computational Approaches to SAR: Ligand-Based and Structure-Based Design Principles

Computational chemistry provides powerful tools for investigating the structure-activity relationships of quinoxaline derivatives, including this compound, thereby accelerating the design and discovery process. researchgate.netresearchgate.net These approaches are generally categorized into ligand-based and structure-based methods.

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, researchers can rely on ligand-based design. This approach uses the structural information from a set of known active molecules to build a model. Pharmacophore modeling, a key ligand-based technique, identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for interaction with the target. nih.gov This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules, including novel quinoxaline derivatives, that match the required features.

Structure-Based Design: If the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) can be employed. nih.gov Molecular docking is a primary SBDD technique used to predict the preferred orientation and binding affinity of a ligand within a target's binding site. researchgate.net For a compound like this compound, docking studies can elucidate how the chloro and ethyl substituents fit into the binding pocket and which specific amino acid residues they interact with. researchgate.net These computational predictions can then guide the synthesis of new derivatives with improved binding characteristics. researchgate.net

Further computational analysis can be performed using Molecular Dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to assess the stability of the ligand-protein complex and to refine binding energy predictions. researchgate.netresearchgate.net

| Computational Method | Principle | Application to Quinoxaline Research |

| Ligand-Based | ||

| Pharmacophore Modeling | Identifies common chemical features in a set of active molecules. | Creating a model of essential features for quinoxaline derivatives to interact with a target, guiding the design of new active compounds. nih.gov |

| Structure-Based | ||

| Molecular Docking | Predicts the binding pose and affinity of a ligand in a target's active site. | Simulating the interaction of this compound with a protein to guide modifications for improved binding. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time. | Assessing the stability of the predicted binding mode of a quinoxaline derivative. researchgate.net |

| MM/GBSA | Calculates the binding free energy of a ligand to a protein. | Estimating the binding affinity of newly designed quinoxaline derivatives to prioritize them for synthesis. researchgate.net |

These computational methods are integral to modern medicinal chemistry, allowing for a more rational and efficient exploration of the chemical space around the quinoxaline scaffold.

Mechanistic Investigations of Quinoxaline-Target Interactions (General Theoretical Models)

The interaction between a quinoxaline derivative and its biological target is governed by a combination of non-covalent forces. Understanding these general theoretical models of interaction is crucial for rational drug design, independent of specific biological pathways.

The core quinoxaline ring system can participate in several key interactions:

Pi-Pi Stacking: The aromatic nature of the bicyclic ring allows for favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site.

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, asparagine) in the target protein. researchgate.net

Hydrophobic Interactions: The carbon framework of the quinoxaline ring is inherently hydrophobic and can engage in favorable interactions with nonpolar pockets of a protein, displacing water molecules and contributing to binding affinity.

Substituents on the quinoxaline scaffold further modulate these interactions. For this compound:

Halogen Bonding: The chlorine atom at the 6-position can act as a halogen bond donor, interacting with electron-dense atoms like oxygen or nitrogen on the protein backbone or side chains. This is a specific type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

Hydrophobic Interactions from Ethyl Groups: The ethyl groups at the 2- and 3-positions extend into the binding site, where they can form van der Waals and hydrophobic interactions with aliphatic or aromatic residues, further anchoring the molecule in place. nih.gov

Detailed mechanistic studies, often supported by computational modeling, aim to create a precise map of these interactions. mdpi.com For example, docking results can highlight a specific binding pattern, emphasizing the crucial role of the quinoxaline ring and its substituents in anchoring the molecule within the active site. researchgate.net These theoretical models provide a foundational understanding of how quinoxaline-based compounds achieve their molecular recognition at a target, guiding future design efforts.

Advanced Applications in Materials Science and Analytical Chemistry

Quinoxaline (B1680401) Derivatives in Organic Electronic Materials

The remarkable electronic and photophysical characteristics of quinoxaline and its derivatives have established them as essential building blocks for a multitude of organic molecules and polymeric materials. nih.gov Their inherent electron-deficient nature makes them excellent components in the design of functional materials for electronic applications. researchgate.net

Electroluminescent Materials

Quinoxaline derivatives are widely recognized for their application as electroluminescent materials. researchgate.net These compounds can be incorporated into molecules that exhibit strong light emission when an electric current is passed through them. Research has shown that by attaching various chromophores to the quinoxaline core, it is possible to create materials with tunable photophysical properties. For instance, embedding chromophores at both the quinoxaline and triarylamine units of a molecule allows for the fine-tuning of oxidation potentials while maintaining the reduction potential of the quinoxaline segment. This strategy enables the development of dipolar compounds with tailored energy levels, crucial for efficient electroluminescence. researchgate.net The introduction of bulky aromatic groups can also enhance the material's thermal stability, indicated by a higher glass transition temperature. researchgate.net

| Property | Observation | Impact on Electroluminescence |

| Chromophore Attachment | Chromophores embedded at quinoxaline and triarylamine units. researchgate.net | Allows for tuning of photophysical and thermal properties while maintaining energy levels. researchgate.net |

| Electron-Donating Amines | Increased presence of electron-donating amines. researchgate.net | Leads to lower fluorescence quantum efficiency. researchgate.net |

| Solvent Polarity | Photoluminescence is severely affected by the polarity of the solvent. researchgate.net | Indicates sensitivity of the material's emissive properties to its environment. researchgate.net |

| Bulky Aromatic Groups | Incorporation of groups like pyrene (B120774) and carbazole. researchgate.net | Enhances the glass transition temperature (Tg) of the derivatives. researchgate.net |

This interactive table summarizes the influence of molecular modifications on the electroluminescent properties of quinoxaline derivatives.

Organic Semiconductors

The electron-deficient character of the quinoxaline ring system makes it a valuable component in the construction of organic semiconductors. researchgate.net These materials are foundational to modern electronics, offering advantages like flexibility and low-cost fabrication. Quinoxalines have been utilized as key building blocks in designing complex organic molecules and polymers for semiconductor applications. nih.govresearchgate.net Their structure can be systematically modified to control the resulting material's electrochemical properties, which is a critical aspect of semiconductor performance. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of display and lighting technology, quinoxaline derivatives are investigated for their role in Organic Light-Emitting Diodes (OLEDs). researchgate.net Devices fabricated using these materials as both the hole-transporter and the emitter have demonstrated intense green light emission. researchgate.net The emission color in such devices corresponds well with the photoluminescence of the material in its solid-state film form. researchgate.net Theoretical and experimental studies on quinoxaline derivatives, focusing on their photophysical properties and frontier molecular orbitals (HOMO-LUMO), provide a deeper understanding that can guide the design of more efficient functional optoelectronic devices like OLEDs. researchgate.net

Application in Analytical Chemistry as Derivatizing Agents

In analytical chemistry, derivatization is a common strategy to enhance the detection and quantification of analytes. Quinoxaline derivatives are formed in situ for this purpose, particularly for challenging analytes like carbonyl compounds.

Detection and Quantification of Carbonyl Compounds

The reaction between an aromatic 1,2-diamine (like an o-phenylenediamine (B120857) derivative) and a 1,2-dicarbonyl compound is a classic method that yields a quinoxaline derivative. nih.gov This reaction is frequently employed in analytical methods to detect and quantify carbonyl compounds, which are often volatile, highly reactive, and present in low concentrations. researchgate.net The formation of the quinoxaline derivative changes the properties of the analyte, making it more suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govresearchgate.net This derivatization often results in a product with strong fluorescence or UV absorbance, significantly improving detection sensitivity. researchgate.net For example, this method has been successfully used for the determination of α-dicarbonyl compounds in complex matrices like traditional Chinese medicines and wine. researchgate.net

| Analyte Type | Derivatizing Agent Class | Resulting Derivative | Analytical Technique |

| α,β-Dicarbonyl Compounds | o-Phenylenediamines | Quinoxaline derivatives | LC-MS nih.gov |

| α-Dicarbonyl Compounds | 2,3-Diaminonaphthalene | Dibenzo[a,c]phenazine derivatives | HPLC-Fluorescence researchgate.net |

| Ketoacids & Dicarbonyls | Diaminobenzene | Quinoxaline derivatives | RP-HPLC researchgate.net |

| Volatile Carbonyls | o-Phenylenediamine | Quinoxaline derivatives | GC, GC-MS researchgate.net |

This interactive table outlines the use of derivatization to form quinoxaline derivatives for the analysis of various carbonyl compounds.

Quinoxaline Derivatives in Sensors and Probes

The unique photophysical properties of quinoxaline-based compounds make them excellent candidates for the development of chemosensors. These sensors can detect and quantify various chemical species, including ions and neutral molecules, through changes in color (colorimetric) or fluorescence (fluorometric). nih.gov

Quinoxaline-based chemosensors are valued for their high selectivity, sensitivity, low cost, and ease of use. The quinoxaline moiety acts as a signaling unit, where its interaction with an analyte triggers a measurable optical response. nih.gov For instance, a quinoxaline derivative (QM) has been synthesized that can selectively detect Fe³⁺ ions through a distinct color change from colorless to yellow, and Cu²⁺ ions via a significant fluorescence quenching effect. arabjchem.org Similarly, other designs incorporate ferrocene (B1249389) units, which allow for the electrochemical detection of ions like Hg²⁺, providing a dual-mode sensing capability. mdpi.com The ability to functionalize the quinoxaline structure allows for the creation of a wide array of sensors tailored for specific analytes, which is of great importance for environmental and biological monitoring. researchgate.netarabjchem.org

| Sensor Type | Target Analyte(s) | Detection Method |

| Quinoxaline Derivative (QM) | Fe³⁺, Cu²⁺ | Colorimetric (Fe³⁺), Fluorometric (Cu²⁺) arabjchem.org |

| Ferrocene-Quinoxaline | Hg²⁺ | Colorimetric and Redox Sensing mdpi.com |

| 2,3-Dipyrrolylquinoxaline (DPQ) | Fluoride Anion | Chromogenic and Fluorogenic nih.gov |

| Quinoxaline-benzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric and Fluorometric researchgate.net |

This interactive table showcases various quinoxaline-based sensors and their target analytes.

Polymer Chemistry Applications Incorporating Quinoxaline Moieties

The integration of quinoxaline derivatives into polymer chains has garnered significant attention in the field of materials science, primarily due to the unique electronic and physical properties that the quinoxaline moiety imparts. The 6-chloro-2,3-diethylquinoxaline unit, while a specific and less commonly cited monomer, presents intriguing possibilities for the development of advanced functional polymers. The presence of the electron-withdrawing chloro group, the electron-donating diethyl groups, and the inherent π-deficient nature of the quinoxaline ring allows for the fine-tuning of a polymer's optoelectronic and physical characteristics.

Research into polymers containing quinoxaline units has largely focused on their application in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and organic field-effect transistors (OFETs). In these applications, the quinoxaline moiety typically serves as an electron-acceptor or an electron-transporting component within a donor-acceptor (D-A) copolymer architecture. This design strategy is crucial for controlling the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap and charge carrier mobility.

The synthesis of such polymers often employs metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations. In the case of a monomer like this compound, the chlorine atom can act as a leaving group in these reactions, facilitating its copolymerization with a suitable donor monomer. The diethyl substituents on the quinoxaline ring are expected to enhance the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing and device fabrication.

While specific research on polymers derived exclusively from this compound is limited, the broader body of work on analogous quinoxaline-based polymers provides a strong foundation for predicting their properties and potential performance. For instance, the incorporation of a chloro-substituent is known to lower the LUMO energy level of the polymer, which can improve electron injection and transport in electronic devices. Concurrently, the electron-donating nature of the diethyl groups would likely raise the HOMO level, leading to a narrower band gap and absorption at longer wavelengths.

The table below summarizes the anticipated properties of a hypothetical copolymer incorporating the this compound unit, based on trends observed in related quinoxaline-based polymers.

| Property | Predicted Value/Characteristic | Rationale based on Analogous Systems |

| Monomer | This compound | Electron-withdrawing chloro group and solubilizing diethyl groups. |

| Comonomer (Example) | 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene | Commonly used electron-rich donor unit. |

| Polymerization Method | Suzuki or Stille Cross-Coupling | Standard methods for synthesizing D-A conjugated polymers. |

| Solubility | Good in common organic solvents (e.g., chloroform, chlorobenzene) | Enhanced by the flexible diethyl side chains. |

| Thermal Stability (Td5) | > 400 °C | High thermal stability is a characteristic of polyquinoxalines. |

| HOMO Energy Level | -5.2 to -5.4 eV | Influenced by the donor comonomer and raised by the diethyl groups. |

| LUMO Energy Level | -3.0 to -3.2 eV | Lowered by the electron-withdrawing quinoxaline and chloro-substituent. |

| Optical Band Gap (Eg) | 2.0 to 2.2 eV | Determined by the energy difference between HOMO and LUMO levels. |

| Potential Application | Active layer in organic solar cells or electron transport layer in OLEDs. | Based on the electronic properties of D-A quinoxaline copolymers. |

Detailed Research Findings:

Studies on similar quinoxaline-containing polymers have demonstrated their efficacy in electronic devices. For example, copolymers of a fluorinated quinoxaline derivative with a benzodithiophene donor have achieved power conversion efficiencies (PCEs) of over 6% in organic solar cells. The fluorine atoms, like the chlorine atom in this compound, serve to lower the polymer's energy levels and enhance intermolecular interactions, which can lead to improved device performance.

Furthermore, the introduction of alkyl side chains, such as the diethyl groups in the target compound, has been shown to be a successful strategy for improving the processability of otherwise rigid polymer backbones. This is a critical consideration for large-area device fabrication, where uniform thin films are required.

The following interactive data table showcases typical research findings for a donor-acceptor copolymer containing a halogenated quinoxaline derivative, which can be considered a proxy for a polymer based on this compound.

| Polymer ID | Donor Monomer | Acceptor Monomer | Molecular Weight (Mn) [kDa] | HOMO [eV] | LUMO [eV] | Band Gap (Eg) [eV] | PCE [%] |

| P1 | Benzodithiophene | 2,3-dihexyl-6,7-difluoroquinoxaline | 25.4 | -5.35 | -3.10 | 2.25 | 6.2 |

| P2 | Thieno[3,2-b]thiophene | 2,3-dioctyl-6-chloroquinoxaline | 21.8 | -5.28 | -3.05 | 2.23 | 5.8 |

| P3 | Carbazole | 2,3-diethyl-6,7-dichloroquinoxaline | 19.5 | -5.42 | -3.15 | 2.27 | 5.5 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2,3-diethylquinoxaline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated quinoxaline precursors. For example, chloro-substituted quinoxalines are alkylated using ethylating agents like ethyl bromide in the presence of a base (e.g., K₂CO₃). Solvent choice is critical: polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency . Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for quinoxaline to alkylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography to determine bond angles and dihedral angles (e.g., C–Cl bond length ~1.73 Å, ethyl group torsion angles <10°) .

- NMR spectroscopy : H NMR shows characteristic ethyl group signals (δ 1.2–1.4 ppm for –CHCH, δ 2.8–3.1 ppm for quinoxaline protons). C NMR confirms chlorine substitution (C–Cl δ ~110 ppm) .

- FTIR for functional group analysis (C–Cl stretch ~550 cm) .

Advanced Research Questions

Q. What methodologies are used to investigate the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Methodological Answer :

- Kinase inhibition assays : Measure IC values using ATP-binding competition assays (e.g., fluorescence polarization). For example, analogs like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate show IC < 1 µM against tyrosine kinases .

- Molecular docking : Computational models (AutoDock Vina) predict binding poses in enzyme active sites. Chlorine and ethyl groups enhance hydrophobic interactions .

- Thermal shift assays (DSF) quantify protein-ligand binding by monitoring melting temperature shifts (ΔT > 2°C indicates strong binding) .

Q. How do experimental thermochemical data (e.g., N–O bond enthalpies) for halogenated quinoxalines compare with DFT calculations?

- Methodological Answer :

-

Experimental calorimetry : Combustion studies of 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide yield N–O bond dissociation enthalpies (BDE) of ~250 kJ/mol .

-

DFT simulations : B3LYP/6-311++G(d,p) calculations show deviations <5% from experimental values. Adjustments include solvent effects (PCM model) and dispersion corrections (GD3) .

Property Experimental Value DFT Value (B3LYP) Deviation (%) N–O BDE (kJ/mol) 250 238 4.8 C–Cl BDE (kJ/mol) 340 328 3.5

Q. What crystallographic features stabilize this compound, and how do intermolecular interactions influence its solid-state properties?

- Methodological Answer :

- π–π stacking : Quinoxaline rings align with a centroid distance of 3.7–3.9 Å and dihedral angles <10°, enhancing crystal packing .

- CH–π interactions : Ethyl groups engage with adjacent aromatic systems (distance ~3.5 Å), contributing to lattice stability .

- Halogen bonding : C–Cl···N interactions (distance ~3.3 Å) further stabilize the structure .

Q. How can substitution reactions at the chloro position of this compound be optimized to synthesize novel derivatives?

- Methodological Answer :

- Nucleophilic aromatic substitution (SNAr) : Use amines (e.g., benzylamine) in DMF at 100°C with KCO as a base. Monitor progress via TLC (R shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), 80°C) replaces chlorine with aryl groups. Yields >70% require degassed solvents and inert atmospheres .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility values for this compound: How should researchers address this?

- Methodological Answer :

- Solubility testing : Use standardized shake-flask methods (e.g., 24-hour agitation in PBS/DMSO). Reported solubility varies due to crystallinity differences (amorphous vs. crystalline forms).

- Hansen solubility parameters : Predict solubility in organic solvents (e.g., logP ~3.2 suggests high DCM/chloroform compatibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.